molecular formula C15H13F3O3 B6380458 5-(4-Methoxy-3-trifluoromethylphenyl)-2-methoxyphenol, 95% CAS No. 1261897-00-0

5-(4-Methoxy-3-trifluoromethylphenyl)-2-methoxyphenol, 95%

Cat. No. B6380458
CAS RN: 1261897-00-0
M. Wt: 298.26 g/mol
InChI Key: RDPVWBIYZAOURL-UHFFFAOYSA-N
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Description

5-(4-Methoxy-3-trifluoromethylphenyl)-2-methoxyphenol, 95% (5-MTP-2-MP) is a phenolic compound that has received considerable attention in recent years due to its potential applications in various areas of scientific research. It has been identified as a key component of many natural products, and has been studied for its potential biological activities.

Scientific Research Applications

5-(4-Methoxy-3-trifluoromethylphenyl)-2-methoxyphenol, 95% has been studied for its potential applications in various areas of scientific research. It has been identified as a key component of many natural products, and has been studied for its potential biological activities. It has been shown to possess antioxidant, anti-inflammatory, and anti-cancer properties, making it a potential candidate for the development of novel therapies. Additionally, it has been used as a reagent in organic synthesis, and has been studied for its potential applications in drug delivery and drug design.

Mechanism of Action

The exact mechanism of action of 5-(4-Methoxy-3-trifluoromethylphenyl)-2-methoxyphenol, 95% is not yet fully understood. However, it is known that the compound has a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer activities. It has been suggested that the compound may act by scavenging reactive oxygen species (ROS), inhibiting the production of pro-inflammatory mediators, and modulating the expression of genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
5-(4-Methoxy-3-trifluoromethylphenyl)-2-methoxyphenol, 95% has been studied for its potential biochemical and physiological effects. Studies have shown that the compound has antioxidant, anti-inflammatory, and anti-cancer properties. It has been shown to inhibit the production of pro-inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α. Additionally, it has been suggested to modulate the expression of genes involved in cell cycle regulation and apoptosis.

Advantages and Limitations for Lab Experiments

5-(4-Methoxy-3-trifluoromethylphenyl)-2-methoxyphenol, 95% has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in a straightforward manner. Additionally, it has been shown to possess a wide range of biological activities, making it a potential candidate for the development of novel therapies. However, the compound has several limitations. It has a low solubility in water, which may limit its use in certain applications. Additionally, the exact mechanism of action of the compound is still not fully understood, which may limit its use in some areas of research.

Future Directions

There are several potential future directions for the study of 5-(4-Methoxy-3-trifluoromethylphenyl)-2-methoxyphenol, 95%. Further research is needed to better understand the exact mechanism of action of the compound and to identify potential therapeutic applications. Additionally, further studies are needed to explore the potential synergistic effects of combining 5-(4-Methoxy-3-trifluoromethylphenyl)-2-methoxyphenol, 95% with other compounds. Additionally, studies are needed to explore the potential of 5-(4-Methoxy-3-trifluoromethylphenyl)-2-methoxyphenol, 95% as a drug delivery system or as a reagent in organic synthesis. Finally, further research is needed to explore the potential of 5-(4-Methoxy-3-trifluoromethylphenyl)-2-methoxyphenol, 95% for the development of novel therapies for various diseases.

Synthesis Methods

5-(4-Methoxy-3-trifluoromethylphenyl)-2-methoxyphenol, 95% can be synthesized through a two-step process. The first step involves the reaction of 4-methoxy-3-trifluoromethylphenol (MTP) with 2-methoxyphenol (MP) in the presence of an acid catalyst. This reaction yields a mixture of products, with 5-(4-Methoxy-3-trifluoromethylphenyl)-2-methoxyphenol, 95% being the major product. The second step involves the purification of the crude product mixture to obtain the desired compound. This can be achieved by recrystallization, column chromatography, or other purification methods.

properties

IUPAC Name

2-methoxy-5-[4-methoxy-3-(trifluoromethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3O3/c1-20-13-5-3-9(7-11(13)15(16,17)18)10-4-6-14(21-2)12(19)8-10/h3-8,19H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPVWBIYZAOURL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)OC)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60685791
Record name 4,4'-Dimethoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methoxy-3-trifluoromethylphenyl)-2-methoxyphenol

CAS RN

1261897-00-0
Record name 4,4'-Dimethoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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